4-(1H-Benzo[d]imidazol-2-yl)benzonitrile
Description
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (CAS: 4110-15-0) is a benzimidazole derivative featuring a nitrile group at the para position of the phenyl ring. Its molecular formula is C₁₄H₉N₃, with a molecular weight of 219.24 g/mol . The compound is synthesized via condensation of benzene-1,2-diamine with 4-formylbenzonitrile under thermal or catalytic conditions, yielding a white to faint yellow crystalline solid with a melting point of 255–257°C . The nitrile group enhances its polarity and reactivity, making it a versatile intermediate in medicinal chemistry and materials science .
Key spectral data includes:
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIBMZLOCLDDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-15-0 | |
| Record name | 4-(1H-1,3-benzodiazol-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Thermal Approach
The most direct method involves heating 4-formylbenzonitrile with benzene-1,2-diamine under solvent-free or ethanol/water conditions:
- Reactants : 4-Formylbenzonitrile (2 mmol), benzene-1,2-diamine (1 mmol).
- Conditions : 100°C, 5–10 minutes.
- Workup : Recrystallization from ethanol yields colorless crystals.
- Yield : 85–92%.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 5–10 minutes | |
| Temperature | 100°C | |
| Solvent | Solvent-free or EtOH | |
| Crystal System | Monoclinic |
Mechanistic Insight :
The reaction proceeds via Schiff base formation, followed by cyclization and aromatization. Intramolecular hydrogen bonding (C–H⋯N) stabilizes the planar structure.
Catalytic Methods
Erbium Triflate-Catalyzed Synthesis
Er(OTf)₃ enables rapid synthesis under mild conditions ():
Procedure :
- Reactants : 4-Formylbenzonitrile (1 mmol), benzene-1,2-diamine (0.5 mmol).
- Catalyst : Er(OTf)₃ (10 mol%).
- Conditions : Ethanol, 80°C, 2 minutes.
- Yield : 91%.
Advantages :
- Short reaction time (2 minutes).
- Catalyst recyclability (3 cycles with <5% yield loss).
ZnO Nanoparticle-Mediated Synthesis
An eco-friendly protocol using ZnO nanoparticles ():
Procedure :
- Reactants : 4-Formylbenzonitrile (1 mmol), benzene-1,2-diamine (1 mmol).
- Catalyst : ZnO-NPs (5 wt%).
- Conditions : Ethanol, reflux (78°C), 30 minutes.
- Yield : 89%.
Comparative Performance :
| Catalyst | Time | Yield | Eco-Friendliness |
|---|---|---|---|
| Er(OTf)₃ | 2 min | 91% | Moderate |
| ZnO-NPs | 30 min | 89% | High |
Knoevenagel Adduct-Mediated Synthesis
Malononitrile-Assisted Route
A three-component reaction involving malononitrile enhances cyclization efficiency ():
Procedure :
- Reactants : 4-Formylbenzonitrile (2 mmol), benzene-1,2-diamine (1 mmol), malononitrile (1 mmol).
- Conditions : 100°C, 5 minutes (solvent-free).
- Yield : 90%.
Role of Malononitrile :
- Acts as a nucleophile, forming a Knoevenagel adduct with the aldehyde.
- Facilitates imine formation and subsequent cyclization.
Solvent-Free and Green Methods
Catalyst-Free Synthesis in Water
A sustainable approach eliminates catalysts ():
Procedure :
- Reactants : 4-Formylbenzonitrile (1 mmol), benzene-1,2-diamine (1 mmol).
- Conditions : H₂O, 60°C, 3 hours.
- Yield : 86%.
Optimization Data :
| Parameter | Impact on Yield |
|---|---|
| Temperature | >60°C: No gain |
| Oxygen Atmosphere | Improves rate |
Table 1 : Summary of Synthetic Approaches
| Method | Conditions | Time | Yield | Advantages |
|---|---|---|---|---|
| Thermal Cyclocondensation | 100°C, solvent-free | 5 min | 92% | Rapid, high yield |
| Er(OTf)₃ Catalyzed | 80°C, EtOH | 2 min | 91% | Ultra-fast, recyclable catalyst |
| ZnO-NPs Catalyzed | Reflux, EtOH | 30 min | 89% | Eco-friendly, scalable |
| Malononitrile-Assisted | 100°C, solvent-free | 5 min | 90% | Enhanced cyclization efficiency |
| Aqueous Catalyst-Free | 60°C, H₂O | 3 h | 86% | Green chemistry, low cost |
Challenges and Optimizations
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or benzimidazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated the anticancer properties of 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines, including glioblastoma and pancreatic carcinoma. One study reported an IC value of 25.72 ± 3.95 μM for a derivative, indicating its effectiveness in inhibiting tumor growth in vivo .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves inducing apoptosis in cancer cells. Flow cytometry analyses revealed that certain derivatives accelerate apoptosis in MCF cell lines when administered daily . The structural features of these compounds, particularly the presence of the benzimidazole ring, are believed to play a crucial role in their biological activity.
Material Science Applications
The nitrile functionality and aromatic rings in this compound suggest potential applications in material science. The nitrile group can participate in various chemical reactions, enabling the creation of functional materials with specific properties. Additionally, the compound's structural stability makes it suitable for developing high-performance polymers and other materials .
Case Study 1: Synthesis and Characterization
A study published in Acta Crystallographica provided detailed insights into the crystal structure of this compound, revealing its intermolecular hydrogen bonding capabilities that stabilize its crystal lattice . The research highlighted how these structural characteristics could inform further exploration into its material properties.
Case Study 2: Biological Interactions
Another significant investigation focused on the interactions between this compound and biological macromolecules. The study emphasized its hydrogen bonding capabilities and molecular interactions within crystal lattices, which are critical for understanding its solubility and reactivity in biological environments .
Mechanism of Action
The mechanism of action of 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic naturally occurring nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Benzimidazole Derivatives
Key Observations :
Structural and Spectroscopic Differences
- NMR Shifts : The nitrile group induces distinct deshielding in aromatic protons (e.g., δ 8.34 ppm in ¹H NMR) compared to chloro or nitro analogs, which show upfield shifts due to electron-withdrawing effects .
- Crystal Packing: X-ray studies of this compound reveal intramolecular hydrogen bonding (N–H···N) and π-stacking interactions, stabilizing the lattice . Such interactions are less pronounced in non-polar derivatives.
Biological Activity
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile is an organic compound characterized by its unique structural features, including a benzimidazole moiety and a nitrile group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structural Characteristics
The molecular structure of this compound includes:
- Benzimidazole Ring : Known for its role in various biological activities.
- Nitrile Group (C≡N) : Imparts unique chemical properties that can influence biological interactions.
The specific arrangement of these groups can significantly affect the compound's reactivity and biological efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Properties
Several studies have explored the anticancer potential of benzimidazole derivatives, including this compound. The following findings highlight its efficacy:
- Cytotoxicity : In vitro studies demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cell lines. For instance, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant cytotoxicity .
- Mechanisms of Action : The compound has been shown to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, with mechanisms involving the upregulation of pro-apoptotic proteins like caspase-3 and Bax .
2. Antimicrobial Activity
Research has also indicated that compounds similar to this compound possess antimicrobial properties:
- Inhibition of Bacterial Growth : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 40 μg/mL to 500 μg/mL .
Case Studies
Several case studies have provided insights into the biological activity of related benzimidazole compounds:
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Research indicates that certain derivatives can halt cell proliferation by interfering with key regulatory proteins involved in the cell cycle.
- Apoptosis Induction : Compounds have been shown to trigger apoptotic pathways, leading to programmed cell death in cancerous cells.
Q & A
Q. How do hydrogen bonding and π-stacking influence crystal packing?
- Structural Insights : X-ray crystallography reveals intermolecular N–H⋯N hydrogen bonds (2.8 Å) and π-stacking (3.4 Å spacing), stabilizing the lattice .
Methodological Notes
- Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 6 hours) .
- Characterization Pitfalls : Ensure deuterated solvent peaks (e.g., DMSO-d6 at δ 2.50 in 1H NMR) do not overlap with analyte signals .
- Biological Assays : Pair in vitro results with in silico ADMET predictions to prioritize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
